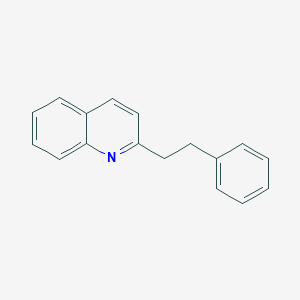
2-Phenethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenethylquinoline is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
2-Phenethylquinoline and its derivatives have been synthesized and evaluated for their biological activities, particularly as potential antimycobacterial agents. Notably, compounds like N-(2-phenylethyl)quinoline-2-carboxamide have demonstrated significant activity against Mycobacterium tuberculosis, surpassing traditional antibiotics such as isoniazid and pyrazinamide in efficacy . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its biological effectiveness.
Table 1: Antimycobacterial Activity of this compound Derivatives
| Compound Name | Activity Against M. tuberculosis | IC50 (µmol/L) |
|---|---|---|
| N-(2-phenylethyl)quinoline-2-carboxamide | High | 16.3 |
| N-cycloheptylquinoline-2-carboxamide | Moderate | 20.5 |
| N-cyclohexylquinoline-2-carboxamide | Moderate | 18.0 |
Anticancer Properties
Research has indicated that quinoline derivatives, including this compound, exhibit selective cytotoxicity against various cancer cell lines. Studies utilizing MTT assays have shown that these compounds can induce cell cycle arrest and apoptosis in breast cancer (MCF–7), bone marrow cancer (K–562), and cervical cancer (HeLa) cells . The mechanisms of action include DNA interaction and the induction of chromatin condensation.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Cell Line | GI50 (µmol/L) |
|---|---|---|
| N-(2-phenylethyl)quinoline-2-carboxamide | MCF–7 | 12.5 |
| N-(2-phenylethyl)quinoline-4-carboxamide | K–562 | 15.0 |
| N-(2-phenylethyl)quinoline-3-carboxamide | HeLa | 10.0 |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been widely studied, with findings indicating effectiveness against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics like vancomycin .
Table 3: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(2-phenylethyl)quinoline | MRSA | 5.0 |
| Quinoline derivative X | E. coli | 10.0 |
| Quinoline derivative Y | Pseudomonas aeruginosa | 8.0 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. For instance, studies have indicated that the compound's ability to inhibit photosynthetic electron transport in chloroplasts is linked to its structural properties, which influence its lipophilicity and electronic characteristics . This highlights the importance of SAR in designing more effective derivatives.
特性
CAS番号 |
1613-41-8 |
|---|---|
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC名 |
2-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2 |
InChIキー |
OKKXXGHSFMJXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
正規SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















